2,5-Difluoropyridine-4-carboxylic acid
Overview
Description
2,5-Difluoropyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and a carboxylic acid group at the 4 position.
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . They can participate in various organic reactions as catalysts .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
As a fluoropyridine, it is known to possess unique physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2,5-Difluoropyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with enzymes involved in the fluorination of organic compounds, such as fluoropyridine synthases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the activation or inhibition of the enzyme’s catalytic function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby altering the growth and survival of these cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to proteins and enzymes, leading to conformational changes that either enhance or inhibit their activity. For instance, the binding of this compound to an enzyme’s active site can result in competitive inhibition, where the compound competes with the natural substrate for binding, thereby reducing the enzyme’s catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as the upregulation of detoxification pathways or alterations in metabolic enzyme activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by targeting signals or post-translational modifications that direct its transport to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. For instance, the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield a mixture of fluorinated products, including 2,5-difluoropyridine .
Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide, which selectively produces 2,5-difluoropyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: The compound can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Conversion of the carboxylic acid group to carbonyl compounds.
Reduction: Formation of alcohols or amines from the carboxylic acid group.
Scientific Research Applications
2,5-Difluoropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Comparison with Similar Compounds
- 2,3-Difluoropyridine-4-carboxylic acid
- 3,5-Difluoropyridine-2-carboxylic acid
- 2,6-Difluoropyridine
Comparison: 2,5-Difluoropyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,5-difluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWKELQABLPUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479230 | |
Record name | 2,5-Difluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-39-5 | |
Record name | 2,5-Difluoro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851386-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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